molecular formula C16H14N2O2 B12517281 Ethyl 4-(4-cyanoanilino)benzoate CAS No. 680983-41-9

Ethyl 4-(4-cyanoanilino)benzoate

Cat. No.: B12517281
CAS No.: 680983-41-9
M. Wt: 266.29 g/mol
InChI Key: DVOUGEKCVPTNHL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanoanilino)benzoate is a benzoate ester derivative featuring a 4-cyanoanilino substituent at the para position of the aromatic ring. This compound combines a benzoate backbone with a cyano-functionalized aniline group, which imparts distinct electronic and steric properties. The cyano group (-CN) is electron-withdrawing, enhancing the compound's stability and influencing its reactivity in chemical or biological systems.

Properties

CAS No.

680983-41-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-(4-cyanoanilino)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-5-9-15(10-6-13)18-14-7-3-12(11-17)4-8-14/h3-10,18H,2H2,1H3

InChI Key

DVOUGEKCVPTNHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-cyanoanilino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanoanilino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-cyanoanilino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-(4-cyanoanilino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, the compound can bind to bacterial enzymes, inhibiting their activity and thereby exerting antibacterial effects. The cyano group plays a crucial role in this interaction by forming strong hydrogen bonds with the target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between Ethyl 4-(4-cyanoanilino)benzoate and structurally related compounds:

Compound Name Substituent Key Applications Properties/Findings References
This compound 4-cyanoanilino Pharma/Materials (inferred) Electron-withdrawing -CN group enhances stability; potential for tailored reactivity.
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide Antimicrobial MIC 0.45–0.9 mM against E. coli; sulfonamide core critical for activity.
Ethyl 4-(dimethylamino)benzoate Dimethylamino Polymer/resin chemistry Higher degree of conversion in resins than methacrylate analogs; electron-donating -N(CH₃)₂ improves reactivity.
Ethyl 4-((4-hydroxybenzyl)amino)benzoate 4-hydroxybenzylamino Commercial/Research Hydroxyl group increases polarity; commercial availability suggests use in synthesis.
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate Chloroanilino-isoxazole Unspecified Chloro substituent may enhance lipophilicity; isoxazole ring adds structural diversity.

Structural and Functional Analysis

  • SABA1’s sulfonamide group (-SO₂NH-) introduces hydrogen-bonding capability, likely contributing to its antimicrobial activity by interacting with bacterial targets .
  • Biological Activity: SABA1 demonstrates potent activity against E. coli (MIC 0.45–0.9 mM), whereas this compound’s biological profile remains uncharacterized in the evidence. The cyano group’s role in modulating toxicity or target affinity warrants further study .
  • Material Science Applications: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher conversion rates and better physical properties. This suggests that substituent positioning and aromaticity significantly influence polymer performance—a consideration for optimizing this compound in similar applications .
  • Commercial and Synthetic Utility: Ethyl 4-((4-hydroxybenzyl)amino)benzoate and other analogs (–7) are commercially available, indicating their utility as intermediates in organic synthesis. The cyanoanilino variant could serve analogous roles in constructing heterocycles or functionalized polymers .

Biological Activity

Ethyl 4-(4-cyanoanilino)benzoate is an organic compound with potential applications in various fields, particularly in pharmaceuticals due to its unique structural features. This compound is characterized by a benzoate group with an ethyl ester and a cyanoaniline moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C10H10N2O2\text{C}_1\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2

This structure features functional groups that are known to influence biological interactions.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit several biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibitors of key enzymes involved in cancer

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
  • Anticancer Research : In vitro studies demonstrated that certain analogs of this compound showed promising anticancer activity, with IC50 values indicating effective cytotoxicity against various cancer cell lines. Notably, one derivative exhibited approximately tenfold higher activity compared to standard chemotherapeutics .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. Inhibitors of this enzyme are known to possess antitumor properties, making this compound a candidate for further development in cancer therapy .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Interaction : The compound may bind to enzymes involved in critical biochemical pathways, altering their function and leading to therapeutic effects.
  • Cellular Uptake : Its structural properties may facilitate cellular uptake, enhancing its efficacy as a drug candidate.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Features
Ethyl 4-AminobenzoateBenzoate with amino groupStrong antibacterial properties
Ethyl 4-CyanobenzoateBenzoate with cyano groupUsed in organic synthesis
N,N-Diethyl-4-cyanobenzenamineAmino derivativeInvestigated for anti-inflammatory effects

These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that may enhance its reactivity and biological activity.

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